MFCD18313989

Description

Based on analogous compounds in the literature, it likely belongs to a class of heterocyclic or halogenated aromatic molecules, given the structural similarities to compounds such as pyrrolotriazines (e.g., CAS 918538-05-3, MDL11044885) and trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5, MDL00039227) . Further characterization would require access to experimental data, which is absent in the cited sources.

Properties

IUPAC Name |

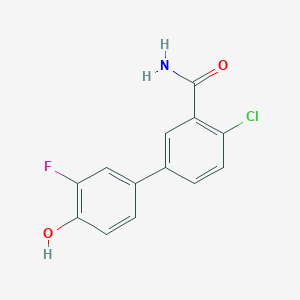

2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOMQFDEOJAWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684490 | |

| Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-22-1 | |

| Record name | 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of MFCD18313989 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed in the preparation process to ensure the purity and quality of the compound .

Chemical Reactions Analysis

MFCD18313989 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in ambient catalyst-free oxidation reactions using water radical cations, which facilitate the formation of quaternary ammonium cations . The compound’s reactivity with common reagents such as hydroxyl radicals and hydrogen peroxide is notable, leading to the formation of significant products like quaternary ammonium compounds .

Scientific Research Applications

MFCD18313989 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds. In biology, it is employed in the synthesis of compounds with potential therapeutic effects. The compound’s stability and reactivity make it valuable in industrial applications, particularly in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18313989 involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, such as water radical cations, which facilitate various chemical transformations. These intermediates play a crucial role in the oxidation and reduction reactions, leading to the formation of significant products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18313989, we analyze structurally related compounds from the evidence, focusing on molecular properties, synthesis, and bioactivity.

Table 1: Physicochemical Properties of Analogous Compounds

Key Observations :

- Halogenated Compounds (e.g., CAS 918538-05-3): Exhibit lower solubility and higher Log S values, correlating with reduced polarity due to chlorine substituents .

- Trifluoromethyl Derivatives (e.g., CAS 1533-03-5): Enhanced lipophilicity (Log P ~2.15) and BBB permeability, making them candidates for CNS-targeted drugs .

- Small Heterocycles (e.g., CAS 54198-89-9): High solubility and synthetic accessibility (score 2.07), favoring pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.